molecular formula C20H15N3O3 B5678236 3-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

3-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B5678236
M. Wt: 345.4 g/mol
InChI Key: HVWBMHBCGPWVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related benzamide derivatives involves multiple steps, including the design and synthesis of compounds for specific biological activities. Although specific details on the synthesis of 3-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide are not directly available, similar compounds are synthesized through a series of reactions, including ring closure, esterification, and Claisen-type reactions, with a focus on achieving high yields and selectivity (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction, IR spectroscopy, and theoretical calculations including Hartree-Fock (HF) and Density Functional Theory (DFT) methods. These studies provide insights into the bond lengths, angles, torsion angles, and vibrational frequencies, which are crucial for understanding the compound's behavior and reactivity (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and interactions of benzamide derivatives can be explored through studies focusing on the synthesis of radiolabeled compounds for biochemical applications, indicating their potential for medical imaging and pharmacological research. These reactions often involve complex processes such as desmethylation and radiolabeling to achieve the desired chemical properties and functionalities (Wang et al., 2013).

Physical Properties Analysis

The physical properties, including crystalline forms and polymorphism, are critical for understanding the stability and solubility of benzamide derivatives. Studies on different polymorphs reveal variations in their thermal behavior, melting points, and spectroscopic characteristics, which are essential for the compound's formulation and application in pharmaceuticals (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as their reactivity, electrostatic potential, and bonding interactions, can be analyzed using computational chemistry methods. These studies provide insights into the molecule's behavior in different chemical environments, its reactivity towards other compounds, and its potential biological activities. Theoretical studies, including DFT calculations, offer detailed information on the molecular orbitals, electronic structure, and potential energy surfaces (Halim & Ibrahim, 2022).

properties

IUPAC Name

3-methoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-25-16-4-2-3-14(11-16)19(24)22-15-5-6-18-17(12-15)23-20(26-18)13-7-9-21-10-8-13/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWBMHBCGPWVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5766204

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